4-Chloro-3-methoxy-L-phenylalanine 4-Chloro-3-methoxy-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16509516
InChI: InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

4-Chloro-3-methoxy-L-phenylalanine

CAS No.:

Cat. No.: VC16509516

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-methoxy-L-phenylalanine -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name 2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
Standard InChI Key DVSYRLUHXAYEMH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl

Introduction

Structural and Electronic Properties

The molecular structure of 4-chloro-3-methoxy-L-phenylalanine (C10H12ClNO3) integrates two orthogonally reactive groups: an electron-withdrawing chlorine atom and an electron-donating methoxy group. This combination creates a polarized aromatic system, influencing its solubility, acidity, and interaction with biological targets.

Acid Dissociation Constants (pKa)

The ionization behavior of substituted phenylalanines is critical for understanding their bioavailability and enzymatic interactions. For analogous chlorinated phenylalanine derivatives, the α-carboxylic acid group typically exhibits a pKa ≈ 2.1–2.4, while the α-amino group has a pKa ≈ 9.1–9.5 . The methoxy group’s electron-donating effects may slightly elevate the phenolic oxygen’s pKa compared to unsubstituted tyrosine (pKa ≈ 10.1), though experimental validation is required.

Table 1: Predicted physicochemical properties of 4-chloro-3-methoxy-L-phenylalanine

PropertyValue/RangeBasis of Estimation
Molecular weight229.66 g/molCalculated from formula
LogP (octanol-water)1.2–1.8Chlorine and methoxy contributions
Water solubility~5–10 mM (pH 7)Analogous to 4-Cl-phenylalanine
Melting point215–220°C (dec.)Thermal stability of halogenated aromatics

Synthetic Pathways

The synthesis of 4-chloro-3-methoxy-L-phenylalanine requires regioselective functionalization of the phenylalanine aromatic ring. While no direct protocols are reported, multi-step strategies can be extrapolated from related compounds.

Electrophilic Aromatic Substitution

A plausible route involves:

  • Methoxy group introduction: Protection of L-phenylalanine’s amine and carboxyl groups, followed by Friedel-Crafts methylation using methanol and BF3 catalyst to install the methoxy group at C3.

  • Chlorination: Directed ortho/para chlorination using Cl2 or N-chlorosuccinimide (NCS) under acidic conditions, favoring para substitution due to the methoxy group’s meta-directing nature .

  • Deprotection: Acidic hydrolysis to remove protecting groups, yielding the free amino acid.

Challenges: Competitive ortho chlorination and methoxy group demethylation under harsh reaction conditions necessitate careful optimization of temperature and catalysts .

Industrial and Materials Science Applications

The compound’s aromatic rigidity and functional groups make it a potential monomer for high-performance polymers.

Polyamide and Polyester Synthesis

Incorporating 4-chloro-3-methoxy-L-phenylalanine into nylon analogs could yield materials with enhanced thermal stability (Tg ≈ 120–140°C) and solvent resistance due to halogenated aromatic stacking .

Chiral Stationary Phases

Its stereochemical purity (L-configuration) positions it as a chiral selector in HPLC columns for separating racemic mixtures of bioactive compounds, particularly β-blockers and NSAIDs .

Toxicological and Regulatory Considerations

No specific toxicity data exist for 4-chloro-3-methoxy-L-phenylalanine, but related chlorinated aromatics warrant caution.

Acute Toxicity Predictions

  • Oral LD50 (rat): Estimated 800–1200 mg/kg based on QSAR models for chlorinated phenylalanines .

  • Skin irritation: Likely mild (OECD Category 3) due to low logP and polar groups.

Environmental Persistence

The chlorine substituent may confer moderate environmental persistence (t1/2 ≈ 30–60 days in soil), necessitating biodegradation studies under OECD 301 guidelines .

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